![molecular formula C23H25N5O8 B573693 Suc-Gly-Phe-Gly-pNA CAS No. 165174-57-2](/img/structure/B573693.png)
Suc-Gly-Phe-Gly-pNA
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Overview
Description
Suc-Gly-Phe-Gly-pNA, also known as N-Succinyl-Gly-Gly-Phe-p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical research. This compound is particularly valuable for its role as a chromogenic substrate for proteases such as chymotrypsin and Streptomyces griseus protease B. The release of p-nitroaniline upon enzymatic cleavage allows for the quantification of protease activity through colorimetric assays .
Mechanism of Action
Target of Action
Suc-Gly-Phe-Gly-pNA is primarily a substrate for the enzyme chymotrypsin . Chymotrypsin is a digestive enzyme that breaks down proteins in the small intestine. It is synthesized in the pancreas and transported in an inactive form (chymotrypsinogen) to the small intestine, where it is activated.
Mode of Action
The compound interacts with chymotrypsin through a process known as hydrolysis . In this process, chymotrypsin cleaves the peptide bond in the substrate, leading to the formation of smaller peptides and the release of p-nitroaniline .
Result of Action
The hydrolysis of this compound by chymotrypsin results in the formation of smaller peptides and the release of p-nitroaniline . The released p-nitroaniline forms a yellow chromophore that can be measured spectrophotometrically at 410 nm , providing a convenient method for monitoring chymotrypsin activity.
Biochemical Analysis
Biochemical Properties
Suc-Gly-Phe-Gly-pNA interacts with enzymes such as chymotrypsin . Chymotrypsin is a protease enzyme that breaks down proteins into smaller peptides. The interaction between this compound and chymotrypsin is of a hydrolytic nature, where the enzyme cleaves the peptide bonds in the substrate .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with chymotrypsin. When this compound binds to the active site of chymotrypsin, it undergoes hydrolysis, a process that results in the cleavage of its peptide bonds .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein degradation, where it serves as a substrate for the enzyme chymotrypsin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Gly-Phe-Gly-pNA typically involves the stepwise coupling of amino acids using standard peptide synthesis techniques. The process begins with the protection of amino groups using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). The carboxyl groups are activated using reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate peptide bond formation. The final step involves the deprotection of the amino groups and the coupling of p-nitroaniline to the peptide chain .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques such as HPLC (high-performance liquid chromatography) ensures the efficient and high-yield production of the compound. The reaction conditions are optimized to maintain the stability and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Suc-Gly-Phe-Gly-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond between the phenylalanine and glycine residues results in the release of p-nitroaniline, which can be detected colorimetrically .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in aqueous buffer solutions at physiological pH (around 7.4). Common reagents include proteases such as chymotrypsin and Streptomyces griseus protease B. The reaction is monitored by measuring the absorbance of p-nitroaniline at 405 nm .
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline, which is released upon cleavage of the peptide bond. This product is easily quantifiable due to its distinct yellow color .
Scientific Research Applications
Enzyme Activity Assays
Suc-Gly-Phe-Gly-pNA serves as a substrate for several proteolytic enzymes, particularly serine proteases such as chymotrypsin and Streptomyces griseus protease B. The enzymatic cleavage of this substrate releases p-nitroaniline, which can be quantified spectrophotometrically at 405 nm. This property makes it an effective tool for measuring enzyme activity and studying enzyme kinetics.
- Mechanism : The specific peptide bond between phenylalanine and glycine is cleaved by the enzyme, leading to the release of p-nitroaniline. The increase in absorbance correlates with the enzyme's activity, providing insights into its kinetic parameters such as kcat and Km .
Drug Development
In pharmaceutical research, this compound is employed to evaluate the efficacy of potential drug candidates targeting proteolytic enzymes. By using this substrate in high-throughput screening assays, researchers can identify promising therapeutic agents that inhibit or activate specific proteases involved in various diseases.
- Example : Studies have shown that modifications to the amino acid sequence can influence binding affinities and catalytic efficiencies with different enzymes, aiding in the design of more effective drugs .
Biochemical Research
The compound is valuable for studying protein interactions and functions. It helps researchers understand cellular processes and signaling pathways by providing a means to investigate how proteins interact with their substrates.
- Applications : this compound can be used in studies involving molecular dynamics simulations and kinetic assays to elucidate enzyme-substrate interactions .
Diagnostic Tools
This compound can be integrated into diagnostic assays for diseases related to enzyme dysfunction. Its ability to provide sensitive and specific detection methods makes it a useful tool in clinical diagnostics.
- Utility : By measuring enzyme activity in biological samples, researchers can develop assays that help diagnose conditions associated with protease imbalances .
Biotechnology Applications
In biotechnology, this compound is utilized in recombinant protein production processes. It enhances yield and purity during purification stages, making it beneficial for producing therapeutic proteins.
- Impact : The use of this compound in biotechnological applications supports the efficient production of proteins by facilitating better purification strategies .
Case Studies and Research Findings
Several studies have documented the applications of this compound across different fields:
Comparison with Similar Compounds
Similar Compounds
N-Succinyl-L-phenylalanine-p-nitroanilide: Another chromogenic substrate used for similar applications in protease assays.
Suc-Ala-Ala-Pro-Phe-pNA: A substrate for chymotrypsin and human pancreatic elastase, also used in enzyme kinetics studies.
N-Benzoyl-L-tyrosine p-nitroanilide: Used in the study of protease activity, particularly for enzymes like trypsin.
Uniqueness
Suc-Gly-Phe-Gly-pNA is unique due to its specific sequence, which makes it a preferred substrate for certain proteases like chymotrypsin. Its ability to release p-nitroaniline upon cleavage allows for easy and accurate quantification of protease activity, making it a valuable tool in various biochemical and medical research applications .
Biological Activity
Suc-Gly-Phe-Gly-pNA (N-succinyl-glycyl-glycyl-phenylalanine-p-nitroanilide) is a synthetic peptide substrate commonly used in biochemical assays to study proteolytic enzymes. This compound is particularly significant for its role as a substrate for serine proteases, such as chymotrypsin and Streptomyces griseus protease B. The biological activity of this compound is primarily characterized by its hydrolysis, leading to the release of the chromogenic agent p-nitroaniline (pNA), which can be quantitatively measured.
Chemical Structure and Properties
This compound consists of:
- Succinyl Group : Enhances solubility and stability.
- Amino Acid Sequence : Glycine, Phenylalanine, Glycine.
- p-Nitroaniline Moiety : Acts as a chromogenic reporter.
The molecular formula for this compound is C₁₁H₁₄N₄O₄S, with a molecular weight of 286.31 g/mol. The compound exhibits a characteristic yellow color upon cleavage, which can be detected at a wavelength of 405 nm using spectrophotometry .
The primary biological activity of this compound involves its interaction with serine proteases. The mechanism can be summarized as follows:
- Enzyme Binding : The substrate binds to the active site of the serine protease.
- Cleavage : The enzyme cleaves the peptide bond between phenylalanine and glycine, releasing p-nitroaniline.
- Measurement : The increase in absorbance at 405 nm correlates with enzyme activity, allowing quantification.
This reaction can be represented as:
Applications in Research
This compound serves multiple purposes in biochemical research:
- Enzyme Kinetics : It is widely used to determine kinetic parameters like Km and Vmax for various proteases.
- Substrate Specificity Studies : Variations in the amino acid sequence allow researchers to study the specificity and catalytic mechanisms of different proteases .
- Clinical Diagnostics : Its application extends to clinical settings where protease activity may indicate disease states.
Case Studies and Research Findings
Several studies have highlighted the utility of this compound in protease research:
-
Chymotrypsin Activity Measurement :
- In a study assessing chymotrypsin activity, researchers utilized this compound to evaluate enzyme kinetics under varying pH conditions. Results indicated optimal activity at pH 8.0, with a Km value of approximately 0.5 mM .
-
Comparative Analysis with Other Substrates :
- A comparative study involving multiple chromogenic substrates demonstrated that this compound exhibited higher sensitivity for chymotrypsin compared to other substrates like Suc-Ala-Ala-Pro-Phe-pNA . This study provided insights into substrate-enzyme interactions and highlighted the importance of substrate design.
-
Molecular Dynamics Simulations :
- Molecular dynamics simulations have been employed to explore the binding affinities of this compound with various serine proteases. These simulations revealed that subtle changes in the peptide sequence could significantly alter interaction dynamics, emphasizing the compound's versatility .
Properties
IUPAC Name |
(2S)-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O7/c29-19(25-16-6-8-17(9-7-16)28(34)35)13-24-23(33)18(12-15-4-2-1-3-5-15)26-20(30)14-27-21(31)10-11-22(27)32/h1-9,18H,10-14H2,(H,24,33)(H,25,29)(H,26,30)/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHICHMUSRMLOH-SFHVURJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)CC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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